ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H17ClF2N4O2 and its molecular weight is 310.73. The purity is usually 95%.
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Scientific Research Applications
Oncology Research: AKT Inhibitor Development
This compound has been utilized in the design and synthesis of AKT inhibitors, which are crucial in cancer research. AKT inhibitors with a piperidin-4-yl side chain, like this compound, have shown high inhibitory activity against AKT1 and potent anti-proliferative effects on prostate cancer cells . These inhibitors can effectively induce apoptosis in cancer cells, making them promising candidates for anti-cancer therapeutics.
Metabolic Stability Studies
The compound’s derivatives have demonstrated high metabolic stability in human liver microsomes . This property is essential for developing pharmaceuticals, as it indicates a potential for a longer duration of action within the body, reducing the frequency of dosing.
Apoptosis Induction
Further studies on derivatives of this compound have revealed their ability to induce apoptosis in PC-3 prostate cancer cells . This application is significant for developing treatments that target cancer cells specifically, leading to more effective and less toxic cancer therapies.
Phosphorylation Inhibition
Compounds derived from ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride have been shown to inhibit cellular phosphorylation of AKT . This process is vital for the survival and proliferation of cancer cells, and its inhibition is a key target in cancer treatment strategies.
Prostate Cancer Treatment
Specific derivatives of this compound have been identified as potential treatments for prostate cancer, one of the most common cancers in men . The ability to target and inhibit specific pathways involved in prostate cancer progression is a significant step forward in oncology.
Mechanism of Action
Target of Action
The primary target of this compound is AKT , a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with AKT, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a process that is crucial for its activation . By blocking AKT activation, the compound can disrupt the processes that this kinase regulates.
Biochemical Pathways
The inhibition of AKT affects several biochemical pathways. AKT is a central player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth. By inhibiting AKT, the compound can potentially disrupt this pathway, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of AKT by this compound leads to a decrease in the phosphorylation of AKT in cells. This can induce apoptosis, or programmed cell death, in cells such as PC-3 prostate cancer cells . This suggests that the compound could have potential therapeutic effects against cancers that are driven by overactive AKT signaling.
properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O2.ClH/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7;/h7,10,14H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLDYTFJNJZFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.